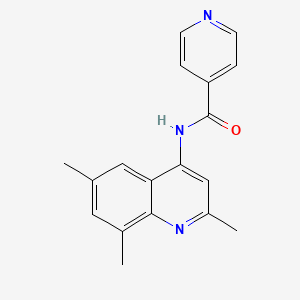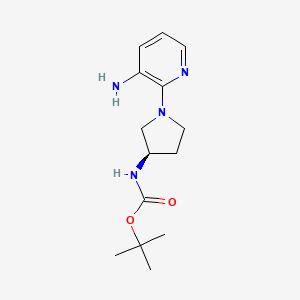![molecular formula C6H5BrN4 B2977377 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine CAS No. 900863-28-7](/img/structure/B2977377.png)
4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine
Vue d'ensemble
Description
“4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine” is a chemical compound with the empirical formula C8H7BrN4 . It is a derivative of pyrazolo[3,4-b]pyridine .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “this compound”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Applications De Recherche Scientifique
Synthesis and Derivatives
4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine serves as a key intermediate in the synthesis of a wide range of heterocyclic compounds. For instance, the synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives through the reaction of 1-alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide has been reported. These reactions lead to the formation of nitriles and amides, respectively, which upon further cyclocondensation yield imidazo[1,2-a]pyrazolo[3,4-e]pyridines or pyrazolo[3′,4′,5,6]pyrido[2,3-d]pyrimidine derivatives, showcasing the versatility of this compound in synthesizing complex heterocyclic frameworks (Yakovenko et al., 2020).
Metal-Binding Applications
A unique application involves the use of derivatives of this compound in forming complexes with metals. A study described the reaction of 4-bromomethyl-2,6-bis(pyrazol-1-yl)pyridine with dipicolylamine, leading to the formation of a compound that, when treated with palladium or platinum, resulted in complexes where the metal center is bound by the dipicolylamino moiety. These compounds were then used to complex iron(II), demonstrating the potential of this compound derivatives in the development of novel metal-organic frameworks and coordination compounds (Tovee et al., 2010).
Catalytic Applications
Another study focused on a copper-catalyzed four-component synthesis approach for the creation of imidazo[1,2-a]pyridines, illustrating the catalytic capabilities of derivatives of this compound. This process highlighted an efficient method for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines through a sequential reductive amination, condensation, and cyclization, further emphasizing the utility of this compound in catalysis and synthesis applications (Allahabadi et al., 2017).
Antimicrobial Applications
Research into the antimicrobial properties of derivatives containing this compound has led to the synthesis of novel compounds exhibiting significant antimicrobial activity. For example, derivatives containing pyrazole, pyrimidine, and morpholine analogues have been synthesized and tested for their in vitro antimicrobial activity, highlighting the potential of this compound derivatives as potent antimicrobials (Desai et al., 2016).
Mécanisme D'action
Target of Action
It is known that pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which 4-bromo-1h-pyrazolo[4,3-c]pyridin-3-amine belongs, have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with biological targets that also interact with these purine bases.
Mode of Action
Given its structural similarity to adenine and guanine, it can be hypothesized that it might interact with its targets in a similar manner as these purine bases .
Biochemical Pathways
Considering its structural similarity to adenine and guanine, it might be involved in pathways where these purine bases play a crucial role .
Result of Action
Given its structural similarity to adenine and guanine, it might exert effects similar to these purine bases .
Propriétés
IUPAC Name |
4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-5-4-3(1-2-9-5)10-11-6(4)8/h1-2H,(H3,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASNHFNYJHFLDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NN=C2N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900863-28-7 | |
| Record name | 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-Phenyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2977296.png)
![1-(3,4-dimethylphenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2977297.png)
![1-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2977299.png)
![2-{2-[4-(2-fluorophenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2977301.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide](/img/structure/B2977303.png)
![N-[3-(1,3-benzothiazole-6-carbonylamino)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2977305.png)


![2-Methyl-5-((4-methylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2977308.png)
![Spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid hydrochloride](/img/structure/B2977311.png)

![1-{[(Tert-butoxy)carbonyl]amino}-3-methoxycyclobutane-1-carboxylic acid](/img/structure/B2977315.png)
![1-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2977317.png)
